molecular formula C9H8F3NO3 B1398560 Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate CAS No. 1269292-28-5

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Cat. No.: B1398560
CAS No.: 1269292-28-5
M. Wt: 235.16 g/mol
InChI Key: JVONRNVUWMRJOK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group attached to the nicotinate moiety

Preparation Methods

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-hydroxy-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVONRNVUWMRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153895
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-28-5
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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